5-(Bromomethyl)benzo[d]thiazole
Description
Structure
3D Structure
Properties
IUPAC Name |
5-(bromomethyl)-1,3-benzothiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNS/c9-4-6-1-2-8-7(3-6)10-5-11-8/h1-3,5H,4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFTYANOJBDTHEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1CBr)N=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 5 Bromomethyl Benzo D Thiazole and Analogues
Precursor Synthesis and Halogenation Strategies
The introduction of a bromomethyl group onto the benzothiazole (B30560) scaffold is a critical transformation. This can be achieved through direct bromination of a methyl-substituted benzothiazole or by constructing the benzothiazole ring from precursors that already contain or are amenable to the introduction of the required functionality.
Direct Bromination Approaches (e.g., N-Bromosuccinimide, Molecular Bromine)
Direct benzylic bromination of 5-methylbenzo[d]thiazole is a common and effective method for the synthesis of 5-(bromomethyl)benzo[d]thiazole. This reaction typically employs radical initiators and a source of bromine.
N -Bromosuccinimide (NBS): NBS is a widely used reagent for allylic and benzylic brominations due to its ability to provide a low, constant concentration of bromine, which helps to minimize side reactions such as addition to aromatic rings. masterorganicchemistry.com The reaction is typically carried out in a non-polar solvent like carbon tetrachloride (CCl₄) or chloroform (B151607) (CHCl₃) under reflux, with a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide. missouri.eduresearchgate.net Irradiation with light can also be used to initiate the radical chain reaction. missouri.edu The Wohl-Ziegler reaction specifically refers to the allylic or benzylic bromination of hydrocarbons using NBS and a radical initiator. masterorganicchemistry.com For instance, the synthesis of 2,6-dibromobenzothiazole (B1326401) has been achieved by reacting benzothiazole with NBS in chloroform. google.com
Molecular Bromine (Br₂): While molecular bromine can also be used for benzylic bromination, it is often less selective than NBS and can lead to the formation of undesired byproducts through electrophilic aromatic substitution. masterorganicchemistry.com
Table 1: Reagents and Conditions for Direct Bromination
| Reagent | Initiator | Solvent | Conditions | Reference |
| N-Bromosuccinimide (NBS) | AIBN or Benzoyl Peroxide | CCl₄ or CHCl₃ | Reflux, Irradiation | missouri.eduresearchgate.net |
| Molecular Bromine (Br₂) | Light/Heat | Non-polar solvents | Varies | masterorganicchemistry.com |
Thiazole (B1198619) Core Formation via Cyclocondensation (e.g., Hantzsch Reaction Variants)
The Hantzsch thiazole synthesis is a cornerstone in the formation of the thiazole ring. This method involves the cyclocondensation of an α-halocarbonyl compound with a thioamide. wikipedia.orgyoutube.com While the classic Hantzsch synthesis is highly versatile for producing a variety of substituted thiazoles, its direct application to form the benzothiazole ring system of this compound is less common. researchgate.netmdpi.com Modifications and alternative cyclocondensation strategies are often employed for benzothiazole synthesis.
One of the most prevalent methods for synthesizing the benzothiazole core is the condensation of 2-aminothiophenols with various carbonyl compounds or their equivalents. nih.gov This can include:
Aldehydes: Condensation with aldehydes followed by an oxidation step yields 2-substituted benzothiazoles. nih.gov The reaction is often carried out in a high-boiling solvent like DMSO, which can also act as the oxidant. rsc.org
Carboxylic Acids and Derivatives: Reaction with carboxylic acids, acyl chlorides, or esters can also lead to the formation of the benzothiazole ring. nih.govresearchgate.net Microwave irradiation has been shown to accelerate these condensation reactions. nih.govresearchgate.net
Cyclization of Thioamides: Intramolecular cyclization of thioformanilides or other appropriately substituted thioamides can also yield the benzothiazole core. indexcopernicus.com
Utilization of Thiazole and Benzothiazole Precursors
The synthesis of this compound can also commence from pre-existing thiazole or benzothiazole structures which are then further elaborated.
From Substituted Anilines: A common route to substituted benzothiazoles involves the reaction of a substituted aniline (B41778) with a source of sulfur and carbon. For example, 4-substituted anilines can be reacted with potassium thiocyanate (B1210189) followed by oxidative cyclization with bromine to form 2-amino-6-substituted benzothiazoles. indexcopernicus.com
From 2-Aminothiophenols: As mentioned previously, 2-aminothiophenols are key precursors. The required substitution pattern on the benzene (B151609) ring must be present in the 2-aminothiophenol (B119425) starting material. nih.gov
From other Benzothiazoles: Functional group interconversion on a pre-formed benzothiazole ring is a viable strategy. For instance, a 5-methylbenzothiazole (B1590879) can be directly brominated as described in section 2.1.1.
Multi-Step Synthesis Pathways
Often, the synthesis of complex molecules like this compound requires a multi-step approach to introduce the necessary functional groups in a controlled and regioselective manner.
Sequential Reaction Sequences for Bromomethyl Group Introduction
The introduction of the bromomethyl group can be the result of a sequence of reactions rather than a single step.
A multi-step synthesis of a polyfunctionalized benzothiazole has been reported that involves several key transformations. researchgate.net A representative sequence could involve:
Esterification of a starting acid. researchgate.net
Protection of an amine function. researchgate.net
Reduction of a nitro group to an amine. researchgate.net
Bromination with NBS to provide an o-bromoaniline. researchgate.net
Condensation with a suitable reagent to form the thiazole ring. researchgate.net
This strategic sequence allows for the careful construction of a complex benzothiazole derivative. researchgate.net
Functionalization of Intermediate Compounds
Throughout a multi-step synthesis, intermediate compounds are often functionalized to build up the final target molecule. The functionalization of the benzothiazole core itself is a significant area of research. acs.orgnih.gov
C-H Functionalization: Direct C-H functionalization of the benzothiazole ring is a powerful tool for introducing substituents. For example, regioselective C2-H functionalization can be achieved via the formation of thiazol-2-yl-phosphonium salts, which can then react with various nucleophiles. acs.orgnih.govacs.org
Modification of Substituents: Existing functional groups on the benzothiazole ring can be modified. For example, a carboxylic acid group could be reduced to an alcohol, which is then converted to a bromide.
Table 2: Multi-Step Synthesis Strategies
| Step | Transformation | Reagents/Conditions | Purpose | Reference |
| 1 | Esterification | Acid, Alcohol, Catalyst | Protection or modification of carboxylic acid | researchgate.net |
| 2 | Amine Protection | Boc₂O, DMAP, Et₃N, THF | Protect amine during subsequent reactions | researchgate.net |
| 3 | Nitro Reduction | HCO₂NH₄, Pd/C, EtOH | Introduce an amino group for cyclization | researchgate.net |
| 4 | Bromination | NBS, DMF | Introduce a bromine atom for cyclization | researchgate.net |
| 5 | Cyclization | Appel salt, Pyridine | Form the thiazole ring | researchgate.net |
| 6 | C-H Functionalization | Triphenylphosphine, Nucleophiles | Introduce substituents at the C2 position | acs.orgnih.govacs.org |
Catalytic Approaches in Synthesis
Catalytic reactions are fundamental in modern organic synthesis, providing powerful tools for constructing complex molecules like benzothiazole derivatives with high efficiency and selectivity. The use of palladium, copper, and zinc catalysts has enabled the development of versatile methodologies for C-C and C-N bond formation, as well as for the assembly of the core heterocyclic structure.
Palladium-Catalyzed Reactions (e.g., Suzuki-Miyaura Coupling, C-H Arylation)
Palladium catalysis is a cornerstone for the functionalization of heterocyclic compounds, including the benzothiazole framework. Key reactions such as the Suzuki-Miyaura coupling and direct C-H arylation allow for the introduction of aryl groups, which is crucial for creating diverse analogues.
The Suzuki-Miyaura coupling reaction is a highly effective method for forming carbon-carbon bonds. In the context of benzothiazole synthesis, it is often used to couple arylboronic acids with halogenated benzothiazole precursors. researchgate.nethpu2.edu.vn For instance, 2-(4-bromophenyl)benzo[d]thiazole can be reacted with various arylboronic acids in the presence of a palladium catalyst to yield 2,4-disubstituted benzothiazole derivatives. researchgate.net A study highlighted the synthesis of five different benzo[d]thiazole derivatives from 2-(4-bromophenyl)benzo[d]thiazole and various arylboronic acids, achieving high yields of 80-95%. hpu2.edu.vn
Novel ligand-free Suzuki-Miyaura coupling methods have also been developed, particularly for sterically hindered substrates. nih.gov These reactions may rely on the formation of a palladacycle intermediate involving the benzothiazole ring nitrogen, which facilitates the coupling process and provides good to excellent yields. nih.gov The integration of arylhydrazones as ligands in palladium-catalyzed Suzuki-Miyaura reactions has also been shown to proceed with high efficiency under mild conditions, such as infrared irradiation. researchgate.net
Direct C-H arylation offers an atom-economical alternative to traditional cross-coupling reactions by avoiding the pre-functionalization of the C-H bond. The benzothiazole moiety can act as an innate directing group for palladium-catalyzed C-H arylation of 2-arylbenzothiazoles, leading to monoarylated products with high site selectivity. thieme-connect.com Various palladium catalysts, including Pd(OAc)₂, have been successfully employed for the C-H arylation of benzothiazoles with aryl halides. nih.govmdpi.com For example, using a palladium nanoparticle-decorated chitosan (B1678972) catalyst (Pd@Chitosan), the C-H arylation of benzothiazole with aryl iodides and bromides can be achieved in good yields (83-93%) under ultrasonic irradiation. mdpi.com Furthermore, palladium-catalyzed C-H arylation has been demonstrated with aryltrimethylammonium triflates as the arylating agent, expanding the scope of coupling partners. acs.org Regioselective C-H arylation at the C7 position of the benzothiazole ring has also been achieved using a phosphine-free PdCl₂ catalyst system. acs.org
| Reaction Type | Benzothiazole Substrate | Coupling Partner | Catalyst/Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|---|
| Suzuki-Miyaura | 2-(4-bromophenyl)benzo[d]thiazole | Arylboronic acids | Pd catalyst | 2-(biphenyl-4-yl)benzo[d]thiazole derivatives | 80-95% | hpu2.edu.vn |
| Suzuki-Miyaura (Ligand-free) | 2'-Bromo-2-aryl benzothiazoles | Arylboronic acids | Pd(OAc)₂, K₂CO₃, TBAB, DMF/H₂O | 2'-Aryl-2-aryl-benzothiazoles | Up to 99% | nih.gov |
| C-H Arylation | Benzothiazole | 4-Iodo acetophenone | Pd@Chitosan, K₂CO₃, DMF, 80°C, Ultrasound | 1-(4-(Benzothiazol-2-yl)phenyl)ethan-1-one | 83-93% | mdpi.com |
| C-H Arylation | 2-Arylbenzothiazole | Iodoarenes | Pd(OAc)₂, DMA | ortho-Arylated 2-arylbenzothiazole | Decent yields | thieme-connect.com |
| C-H Arylation | Benzothiazole | Aryltrimethylammonium triflates | Pd(OAc)₂, P(o-tolyl)₃, Cs₂CO₃ | 2-Arylbenzothiazoles | Reasonable to excellent yields | acs.org |
Copper-Catalyzed Reactions (e.g., Click Chemistry)
Copper-catalyzed reactions, particularly the azide-alkyne cycloaddition (CuAAC) or "click chemistry," have emerged as a powerful strategy for synthesizing complex heterocyclic systems. beilstein-journals.orgorganic-chemistry.org This reaction allows for the efficient formation of 1,2,3-triazole rings by coupling an azide (B81097) with a terminal alkyne.
In the context of benzothiazole chemistry, this methodology is applied by first synthesizing benzothiazole derivatives functionalized with either an alkyne or an azide group. These precursors can then react with a suitable azide or alkyne partner in the presence of a copper(I) catalyst to form a benzothiazole-triazole conjugate. tandfonline.comnih.gov For example, laccases, which are copper-containing enzymes, have been used to catalyze the synthesis of benzothiazole-functionalized alkynes, which are then further treated with aryl azides in a laccase-facilitated 1,3-dipolar cycloaddition to yield 1,2,3-triazole-fused benzothiazoles. tandfonline.com The Cu(I) catalyst is often generated in situ from a Cu(II) salt, such as CuSO₄, with a reducing agent like sodium ascorbate. beilstein-journals.orgorganic-chemistry.org This approach is valued for its high efficiency, mild reaction conditions, and broad functional group tolerance. beilstein-journals.orgyoutube.com
Beyond click chemistry, copper catalysts are also used for the intramolecular C-S bond formation to construct the benzothiazole core itself. For example, a BINAM–Cu(II) complex can catalyze the intramolecular cyclization of N-(2-chlorophenyl) benzothioamides to produce a range of 2-substituted benzothiazoles under mild conditions. indexcopernicus.com
| Reaction Type | Substrates | Catalyst/Conditions | Product Type | Reference |
|---|---|---|---|---|
| Azide-Alkyne Cycloaddition (Click Chemistry) | Benzothiazole-functionalized alkynes + Aryl azides | Laccase (copper-containing enzyme) | 1,2,3-Triazole-fused benzothiazoles | tandfonline.com |
| Azide-Alkyne Cycloaddition (Click Chemistry) | Terminal alkynes + Organic azides | Cu(I) generated from Cu(II) salts (e.g., CuSO₄/sodium ascorbate) | 1,4-Disubstituted 1,2,3-triazoles | beilstein-journals.orgnih.gov |
| Intramolecular Cyclization | N-(2-chlorophenyl) benzothioamides | BINAM–Cu(II) complex, Cs₂CO₃, acetonitrile (B52724), 82°C | 2-Substituted benzothiazoles | indexcopernicus.com |
Zinc(II)-Catalyzed Strategies
Zinc(II) catalysts offer an inexpensive and environmentally friendly option for the synthesis of the benzothiazole nucleus. scispace.com The primary strategy involves the condensation reaction between a 2-aminothiophenol and an aldehyde.
Several zinc-based catalysts have proven effective for this transformation. Zinc(II) acetate (B1210297) dihydrate (Zn(OAc)₂·2H₂O) has been used as an efficient catalyst (5 mol%) for the one-pot synthesis of various 2-substituted benzothiazoles from 2-aminothiophenol and different aldehydes. scispace.com The reaction proceeds under solvent-free conditions at 80°C, yielding products in moderate to good yields (67-96%). scispace.com The proposed mechanism involves the formation of an imine intermediate, followed by intramolecular cyclization and subsequent aerial oxidation to form the final benzothiazole product. scispace.com
Similarly, zinc triflate (Zn(OTf)₂) has been employed as a catalyst for the synthesis of 2-substituted benzothiazole derivatives. scientiaresearchlibrary.com This method involves reacting 2-aminothiophenol with substituted aldehydes in refluxing ethanol (B145695). The use of zinc triflate facilitates the condensation and cyclization, providing a simple and efficient route to the desired products. scientiaresearchlibrary.com
| Catalyst | Reactants | Conditions | Yield | Reference |
|---|---|---|---|---|
| Zn(OAc)₂·2H₂O (5 mol%) | 2-Aminothiophenol + Aldehydes | Solvent-free, 80°C | 67-96% | scispace.com |
| Zn(OTf)₂ (10 mol%) | 2-Aminothiophenol + Aldehydes | Ethanol, reflux | Good yields | scientiaresearchlibrary.com |
Oxidative Cyclization Protocols for Related Fused Systems
Oxidative cyclization is a key strategy for constructing fused heterocyclic systems, including those built upon the benzothiazole core. These reactions typically involve the formation of a new ring through an oxidation-induced intramolecular cyclization process.
A notable example is the synthesis of benzo mdpi.comacs.orgthiazolo[2,3-c] nih.govthieme-connect.comacs.orgtriazoles. researchgate.netmdpi.com This transformation can be achieved via a one-pot, two-step reaction where the key step is an oxidative cyclization using a hypervalent iodine reagent, such as (diacetoxyiodo)benzene (B116549) (PhI(OAc)₂). researchgate.net Mechanistic studies suggest that this process can proceed through a disulfide intermediate which, in the presence of acid and thermal energy, converts to the final fused tricyclic product. mdpi.com This methodology demonstrates good functional group tolerance, allowing for the synthesis of a library of new fused heterocycles. researchgate.net
Other oxidative cyclization methods are employed to form the benzothiazole ring itself. For instance, the intramolecular cyclization of thioformanilides can be achieved using 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) as an oxidant at room temperature. indexcopernicus.com Furthermore, iron(III) chloride (FeCl₃) has been used as a mild and environmentally benign oxidant in cascade radical cyclization-cyclization reactions to construct complex fused isoindole structures, a strategy that highlights the potential of oxidative methods in building diverse heterocyclic frameworks. mdpi.com
| Target System | Precursor | Oxidant/Reagent | Conditions | Key Features | Reference |
|---|---|---|---|---|---|
| Benzo mdpi.comacs.orgthiazolo[2,3-c] nih.govthieme-connect.comacs.orgtriazoles | N4-(2-thiolphenyl)-substituted triazoles | PhI(OAc)₂ or DMSO/H⁺ | Room temperature or heating | Proceeds via a disulfide intermediate. | researchgate.netmdpi.com |
| 2-Substituted Benzothiazoles | Thioformanilides | DDQ | CH₂Cl₂, room temperature | Proceeds in high yields via a thiyl radical. | indexcopernicus.com |
| Fused Isoindoles | N-Aryl-N-allylacrylamides | FeCl₃ | DCE, 80°C | Cascade radical cyclization-cyclization. | mdpi.com |
Reactivity and Mechanistic Investigations of 5 Bromomethyl Benzo D Thiazole
Nucleophilic Substitution Reactions at the Bromomethyl Moiety
The bromomethyl group is a highly reactive site for nucleophilic substitution reactions (S_N). The benzylic position of the bromine atom enhances its reactivity, facilitating its displacement by a variety of nucleophiles.
Reaction with Amines
The reaction of 5-(bromomethyl)benzo[d]thiazole with amines is a common method for introducing an aminomethyl substituent at the 5-position. These reactions typically proceed via an S_N2 mechanism, where the amine acts as the nucleophile. The nature of the amine (primary, secondary, or aromatic) can influence the reaction conditions and outcomes.
Studies on analogous bromo-substituted benzothiazole (B30560) systems provide insight into these reactions. For instance, the reaction of 4-bromobenzo[1,2-d:4,5-d']bis( Current time information in Bangalore, IN.nsf.govnih.govthiadiazole) with various amines has been investigated. Secondary amines like morpholine, piperidine, and pyrrolidine (B122466) have been shown to react effectively to yield the corresponding substitution products. nih.gov The reaction conditions often involve heating in a suitable solvent such as acetonitrile (B52724) (MeCN) or N,N-dimethylformamide (DMF). nih.gov
Primary amines, such as aniline (B41778), also participate in these substitution reactions, though sometimes requiring more forcing conditions like higher temperatures. nih.gov However, reactions with some aliphatic primary amines, like cyclohexylamine (B46788) and tert-butylamine, have been reported to lead to decomposition of the starting material under certain conditions. nih.gov
Table 1: Examples of Nucleophilic Substitution of Bromo-Substituted Benzothiazoles with Amines
| Amine | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Morpholine | MeCN | Reflux | 24 | 85 | nih.gov |
| Piperidine | MeCN | 80 | 24 | 80 | nih.gov |
| Pyrrolidine | MeCN | 80 | 24 | 79 | nih.gov |
| Aniline | DMF | 130 | 24 | 40 | nih.gov |
Reaction with Thiols
Similar to amines, thiols are effective nucleophiles for the displacement of the bromine atom in this compound, leading to the formation of a thioether linkage. The reaction of bromo-substituted benzothiazole derivatives with S-nucleophiles like thiophenol has been shown to proceed efficiently. nih.gov These reactions are often carried out in the presence of a base, such as sodium hydride, in a solvent like tetrahydrofuran (B95107) (THF) at room temperature to generate the more nucleophilic thiolate anion. nih.gov
Table 2: Reaction of a Bromo-Benzothiazole Derivative with Thiophenol
| Nucleophile | Base | Solvent | Temperature | Yield | Reference |
| Thiophenol | NaH | THF | Room Temperature | High | nih.gov |
Other Nucleophilic Displacement Reactions
The versatile bromomethyl group can react with a range of other nucleophiles. For example, displacement by azide (B81097) ions (from sodium azide) would yield 5-(azidomethyl)benzo[d]thiazole. This azide derivative can then be further transformed, for instance, into an amine via reduction. While direct experimental data for this compound was not found, this is a common transformation for benzylic halides.
Furthermore, it has been noted that some bromo-substituted benzothiazole systems can be resistant to O-nucleophiles such as water, methanol, and phenol, even under heating in solvents like THF or DMSO. nih.gov
Transformations of the Benzothiazole Core
The benzothiazole ring system itself can undergo various chemical transformations, including reactions at the nitrogen and sulfur atoms.
Electrophilic Substitutions on the Thiazole (B1198619) Nitrogen
The nitrogen atom in the thiazole ring of benzothiazole possesses a lone pair of electrons and can act as a nucleophile, making it susceptible to electrophilic attack. A common example of this is quaternization, where the nitrogen is alkylated by an electrophile such as an alkyl halide.
Oxidative Transformations (e.g., Bromomethyl to Carbonyl, Sulfoxides, Sulfones)
Oxidation of the Bromomethyl Group: The bromomethyl group can be oxidized to a carbonyl group, yielding benzo[d]thiazole-5-carbaldehyde. One classical method for this transformation is the Sommelet reaction, which involves the reaction of the benzyl (B1604629) halide with hexamethylenetetramine (urotropine), followed by acidic hydrolysis of the resulting quaternary ammonium (B1175870) salt. farmaciajournal.com This method has been successfully applied to various heteroarylmethyl bromides. farmaciajournal.com Another approach could involve oxidation with reagents like N-bromosuccinimide (NBS) under specific conditions. researchgate.netresearchgate.net
Oxidation of the Sulfur Atom: The sulfur atom in the benzothiazole ring can be oxidized to form the corresponding sulfoxide (B87167) and sulfone. These transformations can significantly alter the electronic properties and reactivity of the molecule. The oxidation of sulfides to sulfoxides and sulfones is a well-established process in organic chemistry. ias.ac.in For benzothiazole derivatives, this oxidation can be achieved using various oxidizing agents. nih.gov For instance, the reaction of benzothiazole sulfones and sulfoxides with thiols has been studied, indicating the accessibility of these oxidized sulfur states. nsf.govnih.gov The oxidation of the sulfur atom can also occur as a side reaction during the N-oxidation of the thiazole ring. wikipedia.org
Reductive Transformations (e.g., Bromomethyl to Methyl, Thiazoline/Thiazolidine Formation)
The reactive nature of the bromomethyl group and the heterocyclic benzothiazole ring allows for a variety of reductive transformations. These reactions can target the exocyclic C-Br bond or involve the thiazole ring itself, leading to the formation of new heterocyclic structures.
Reduction of Bromomethyl to Methyl Group: The conversion of the bromomethyl group to a methyl group is a fundamental reductive process. While specific literature detailing this transformation for this compound is not prevalent, this reduction is a common transformation for benzylic halides. Standard methodologies for such reductions often employ catalytic hydrogenation or hydride reagents. For instance, benzylic bromides are readily reduced to the corresponding methyl group using a variety of reducing agents, a principle that is broadly applicable in organic synthesis.
Thiazoline and Thiazolidine Formation: The benzothiazole nucleus can be a precursor to related heterocyclic systems like thiazolines and thiazolidines. Thiazolidine-2,4-dione (THZ), a key pharmacophore, can be synthesized and subsequently coupled with benzothiazole derivatives. For example, the synthesis of benzothiazole-thiazolidine-2,4-dione hybrids has been reported, showcasing the utility of the benzothiazole scaffold in creating more complex heterocyclic systems. In one approach, thiazolidine-2,4-dione is prepared through the condensation of thiourea (B124793) and bromoacetic acid. This is followed by a Knoevenagel condensation with an appropriate aromatic aldehyde to generate intermediates that can be linked to a benzothiazole moiety. acs.org
| Starting Material | Reagents | Product Type | Reference |
| 2-Aminobenzenethiol, 4-Nitrobenzaldehyde | NH4Cl, SnCl2 | 4-(Benzo[d]thiazol-2-yl)aniline intermediate | acs.org |
| Thiazolidine-2,4-dione, Aromatic Aldehyde | Base | Knoevenagel condensation products for hybrid synthesis | acs.org |
C-H Bond Functionalization Pathways
Direct functionalization of carbon-hydrogen (C-H) bonds on the benzothiazole core represents an efficient and atom-economical approach to modifying the molecule. Research in this area has focused on achieving regioselectivity and developing novel cyclization strategies.
The regioselective functionalization of benzothiazoles is crucial for the synthesis of specific isomers with desired properties. Various methods have been developed to control the position of new substituents on the benzothiazole ring system. For instance, iridium-catalyzed C-H borylation has been shown to be a versatile method for the regioselective functionalization of the benzenoid ring of 2,1,3-benzothiadiazole (B189464) (BTD), a related heterocyclic system. This method allows for the introduction of boryl groups at specific positions, which can then be further transformed into other functional groups. google.com
Another approach involves the iron(III)-catalyzed regioselective synthesis of electron-rich benzothiazoles from aryl isothiocyanates. This method proceeds via a C-H functionalization mechanism and allows for the preparation of 2-arylbenzothiazoles with good control over the substitution pattern on the newly formed benzothiazole ring. cetjournal.itacs.org
Oxidative C-H cyclization reactions are powerful tools for the construction of fused heterocyclic systems containing a benzothiazole core. These reactions often involve the formation of a new ring through the intramolecular coupling of a C-H bond with another reactive group. For example, the synthesis of benzo google.comacs.orgthiazolo[2,3-c] cetjournal.itacs.orgcdu.edu.autriazole derivatives has been achieved through a protocol involving the oxidation of a mercaptophenyl moiety to its corresponding disulfide, followed by a C-H bond functionalization that enables an intramolecular ring closure. wikipedia.orgwikipedia.org This method is noted for its high functional group tolerance and good to excellent yields. wikipedia.orgwikipedia.org
Various catalytic systems have been employed to facilitate oxidative cyclizations. Iodine-mediated intramolecular oxidative cyclization of 2-(styrylthio)anilines provides a metal-free route to 2-substituted benzothiazoles. google.com In this process, iodine acts as both an electrophilic reagent and an oxidant. google.com Other methods utilize catalysts such as copper(II) or palladium complexes to promote intramolecular C-S or C-N bond formation, leading to the cyclized benzothiazole product. acs.org Bioinspired cooperative catalytic systems, such as laccase/DDQ, have also been used for the aerobic oxidative cyclization synthesis of benzothiazoles under mild, environmentally friendly conditions. libretexts.org
| Reaction Type | Key Reagents/Catalysts | Product Class | Reference |
| Regioselective C-H Borylation | Iridium catalyst | Borylated benzothiadiazoles | google.com |
| Regioselective C-H Arylation | Iron(III) catalyst | 2-Arylbenzothiazoles | cetjournal.itacs.org |
| Oxidative C-H Cyclization | Iodine | 2-Substituted benzothiazoles | google.com |
| Oxidative C-H Cyclization | Disulfide oxidation | Benzo google.comacs.orgthiazolo[2,3-c] cetjournal.itacs.orgcdu.edu.autriazoles | wikipedia.orgwikipedia.org |
| Aerobic Oxidative Cyclization | Laccase/DDQ | Benzothiazoles | libretexts.org |
Stability and Degradation Pathways
The stability of this compound is influenced by the reactivity of the bromomethyl group and the inherent stability of the benzothiazole ring. Understanding its degradation pathways is important for its handling, storage, and environmental fate.
The thermal stability of this compound is expected to be influenced by the C-Br bond, which is typically the weakest point for thermal decomposition in such molecules. The thermal decomposition of brominated flame retardants (BFRs), a class of brominated organic compounds, has been studied extensively. These studies show that decomposition often begins with the cleavage of the C-Br bond, leading to the formation of hydrogen bromide and various brominated organic products. cetjournal.itcdu.edu.au The thermal degradation of BFRs can occur at temperatures ranging from 280–900 °C. cdu.edu.au For brominated butyl rubber, a three-step decomposition process has been proposed, starting with the dissociation of the C-Br bond to form hydrogen bromide. While the exact thermal decomposition temperature of this compound is not documented, it is reasonable to assume that its thermal degradation would also be initiated by the cleavage of the C-Br bond, followed by further decomposition of the molecule. The thermal stability of aromatic compounds can be influenced by the size and structure of the molecule, with larger polycyclic aromatic hydrocarbons sometimes showing different decomposition kinetics.
Theoretical and Computational Mechanistic Studies3.5.1. Frontier Molecular Orbital (FMO) Analysis of Reactivity3.5.2. Exploration of Dissociation Pathways and Reaction Energies3.5.3. Ring Opening and Rearrangement Mechanisms
General principles of FMO theory, dissociation pathways, and rearrangement mechanisms for related benzothiazole structures or other heterocyclic systems exist. However, per the strict instructions to focus solely on this compound, and to not introduce information outside the explicit scope, no content can be generated. The specific computational data and detailed mechanistic insights for this particular compound are not available in the searched sources.
Advanced Characterization Techniques for 5 Bromomethyl Benzo D Thiazole Derivatives
Spectroscopic Analysis Methods
Spectroscopic techniques are fundamental in the characterization of newly synthesized organic molecules. By interacting with molecules in various ways, they reveal detailed information about atomic connectivity, functional groups, and electronic properties.
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise structure of organic compounds in solution. ¹H NMR provides information on the number, environment, and connectivity of hydrogen atoms, while ¹³C NMR reveals the types of carbon atoms present in the molecule.
In the analysis of benzothiazole (B30560) derivatives, the signals for the protons on the benzothiazole ring typically appear in the aromatic region of the ¹H NMR spectrum, generally between δ 7.00 and 8.80 ppm. nih.gov The chemical shifts are influenced by the position and nature of substituents. For instance, in a series of benzothiazolo[3,2-a]pyrimidine clubbed thiazole (B1198619) derivatives, the protons of the benzothiazole moiety were observed in distinct regions: H₄ at δ ~6.9-7.0 ppm, H₅ at δ ~7.3-7.6 ppm, and H₇ at δ ~7.4-7.7 ppm. nih.gov The methylene (B1212753) protons (CH₂) adjacent to the newly formed bond from the parent 5-(bromomethyl)benzo[d]thiazole would be expected to appear as a singlet in a specific region of the spectrum, providing key evidence of successful substitution.
¹³C NMR spectra provide complementary information. The carbon atoms of the benzothiazole ring system have characteristic chemical shifts. For example, in one study, the carbons of a benzothiazolopyrimidine system were assigned, with values ranging from approximately δ 115 ppm to over δ 160 ppm for the heterocyclic and aromatic carbons. nih.gov The presence of a bromomethyl group or its substituted variant would also give rise to a distinct signal in the aliphatic region of the ¹³C NMR spectrum.
Table 1: Representative ¹H and ¹³C NMR Spectral Data for Benzothiazole Derivatives Data presented for illustrative benzothiazolo[3,2-a]pyrimidine-thiazole conjugates.
| Compound/Fragment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| Benzothiazolyl-H₄ | 6.93 - 7.03 nih.gov | 115.46 - 117.20 nih.gov |
| Benzothiazolyl-H₅ | 7.34 - 7.62 nih.gov | 123.20 - 124.46 nih.gov |
| Benzothiazolyl-H₇ | 7.45 - 7.74 nih.gov | 126.58 - 127.93 nih.gov |
| Pyrimidine-H | 8.60 - 8.73 nih.gov | 144.38 - 148.14 nih.gov |
| Thiazole-H₅ | 7.10 - 7.17 nih.gov | 107.17 nih.gov |
| N=C-CH₃ | 2.36 - 2.78 nih.gov | 16.74 - 16.96 nih.gov |
| Source: nih.gov |
Infrared (IR) and Fourier Transform Infrared (FTIR) spectroscopy are used to identify the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds.
For derivatives of this compound, FTIR spectra would be expected to show characteristic peaks for the benzothiazole ring system. These include C=N stretching vibrations, aromatic C=C stretching, and C-H bending vibrations. In a study of 2-(4-methoxyphenyl)benzo[d]thiazole, characteristic IR bands were observed at 1603 cm⁻¹ and 1521 cm⁻¹. researchgate.net In more complex benzothiazole derivatives, other key functional groups are readily identified. For example, the presence of a carbonyl group (C=O) is indicated by a strong absorption band typically in the range of 1650-1710 cm⁻¹, while a nitrile group (C≡N) shows a sharp peak around 2220 cm⁻¹. nih.gov The N-H stretching of an amine or amide group appears as a band in the 3200-3400 cm⁻¹ region. nih.gov
Table 2: Characteristic IR Absorption Bands for Benzothiazole Derivatives
| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) |
| N-H | Stretch | 3178 - 3361 nih.gov |
| C≡N | Stretch | 2221 nih.gov |
| C=O (Amide/Keto) | Stretch | 1654 - 1708 nih.gov |
| C=N (Thiazole) | Stretch | ~1600 |
| C=C (Aromatic) | Stretch | ~1450 - 1590 researchgate.net |
| Source: nih.govresearchgate.net |
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate molecular weight, allowing for the determination of the elemental formula.
In the analysis of benzothiazole derivatives, the mass spectrum typically shows a molecular ion peak (M⁺) that corresponds to the molecular weight of the compound. nih.gov For derivatives containing bromine, a characteristic isotopic pattern for the molecular ion peak would be observed, with two peaks of nearly equal intensity (M⁺ and M⁺+2), corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. The fragmentation pattern can help to confirm the structure. For instance, in a study on benzo[1,2-d:4,5-d′]bis( nih.govresearchgate.netimpactfactor.orgthiadiazole) derivatives, fragmentation involved the loss of stable molecules or radicals from the parent structure, with observed fragments like [M]⁺, [M-N₂]⁺, and [M-N₂-CS]⁺. mdpi.com
Table 3: Illustrative Mass Spectrometry Data for Benzothiazole Derivatives
| Compound | Molecular Formula | Ionization Method | [M]⁺ or [M+H]⁺ (m/z) | Key Fragments (m/z) |
| Compound 8c | C₂₂H₁₄N₆OS₂ | ESI-MS | 442 nih.gov | Not specified |
| Compound 9 | C₁₄H₁₀N₆OS₂ | ESI-MS | 342 nih.gov | Not specified |
| 4-Morpholinobenzo[1,2-d:4,5-d′]bis( nih.govresearchgate.netimpactfactor.orgthiadiazole) | C₁₀H₉N₅OS₂ | EI-MS | 279 mdpi.com | 251, 165, 69 mdpi.com |
| 4-Bromobenzo[1,2-d:4,5-d′]bis( nih.govresearchgate.netimpactfactor.orgthiadiazole) | C₆HBrN₄S₂ | Not specified | Not specified | Not specified |
| Source: nih.govmdpi.com |
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing information about its electronic transitions. It is particularly useful for characterizing compounds with conjugated systems, such as the benzothiazole ring.
The UV-Vis spectra of benzothiazole derivatives typically show absorption bands corresponding to π-π* and n-π* electronic transitions. A study on bromo-derivatives of benzo[1,2-d:4,5-d′]bis( nih.govresearchgate.netimpactfactor.orgthiadiazole) showed a longest-wavelength absorption band in the region of 375–425 nm. nih.gov This band, corresponding to the HOMO-LUMO transition, was observed to shift to longer wavelengths (a red-shift) upon the introduction of bromine atoms, indicating that the substituent alters the electronic structure and energy gap of the molecule. nih.gov Such analyses are critical for applications in materials science, for example, in the development of dyes and organic electronics.
Crystallographic and Microscopic Techniques
While spectroscopic methods provide data on molecular structure and functional groups, crystallographic techniques offer a definitive, three-dimensional view of the molecule and its arrangement in the solid state.
Single Crystal X-ray Diffraction (SC-XRD) is the most powerful method for determining the absolute structure of a crystalline compound. It provides precise measurements of bond lengths, bond angles, and torsional angles, confirming the connectivity and stereochemistry of the molecule. It also reveals information about intermolecular interactions and crystal packing.
For benzothiazole derivatives, SC-XRD analysis can confirm the planarity of the fused ring system and determine the orientation of substituents. In a study of various thiazole derivatives, X-ray crystallography confirmed the binding mode of inhibitors to the human dihydroorotate (B8406146) dehydrogenase enzyme, providing crucial information for structure-based drug design. nih.gov Another study on bromo-substituted benzo[1,2-d:4,5-d′]bis( nih.govresearchgate.netimpactfactor.orgthiadiazole) used SC-XRD to confirm the planar conformation of the molecules in the crystal and to analyze the intermolecular interactions, such as N···S and N···Br contacts, that stabilize the crystal packing. nih.gov This level of structural detail is unattainable by other methods and is essential for understanding the solid-state properties of materials.
Table 4: Selected Crystallographic Data for a Benzo-bis-thiadiazole Derivative Data for 4,8-dibromobenzo[1,2-d:4,5-d′]bis( nih.govresearchgate.netimpactfactor.orgthiadiazole), a related bromo-substituted heterocyclic system.
| Parameter | Value |
| Crystal System | Orthorhombic nih.gov |
| Space Group | Pbca nih.gov |
| a (Å) | 7.2185(3) nih.gov |
| b (Å) | 10.9631(4) nih.gov |
| c (Å) | 13.0450(5) nih.gov |
| V (ų) | 1032.09(7) nih.gov |
| Z | 4 nih.gov |
| Source: nih.gov |
Applications in Organic Synthesis and Materials Science
Building Block Utility in Heterocyclic Compound Synthesis
The reactive nature of the C-Br bond in the bromomethyl group allows for a variety of nucleophilic substitution reactions, making 5-(Bromomethyl)benzo[d]thiazole an important intermediate for the synthesis of diverse heterocyclic compounds. nih.govbenthamopen.com
The benzothiazole (B30560) unit can serve as a foundational structure for the creation of larger, fused heterocyclic systems. The bromomethyl group acts as a reactive handle to initiate cyclization reactions. For instance, through intramolecular nucleophilic substitution, the bromomethyl group can react with a nucleophile positioned elsewhere on a molecule to form a new ring fused to the benzothiazole core. mdpi.comscilit.com This strategy is a key method for producing polycyclic aromatic compounds with specific functionalities.
While direct examples initiating from this compound are specialized, the principle is well-established in heterocyclic chemistry. For example, reactions of similar compounds like 2-aminobenzenethiols with α-haloketones or other bifunctional reagents lead to the formation of fused systems like benzothiazines. benthamopen.comscispace.com The synthesis of functionalized fused-ring heterocycles often involves the reaction of a heterocyclic precursor with dielectrophiles, a role that derivatives of this compound could fulfill. scilit.com
Table 1: Synthetic Strategies for Fused Heterocycles
| Starting Material Class | Reagent Class | Resulting Fused System | Reference |
|---|---|---|---|
| 2-Aminobenzenethiols | α-Haloketones | Benzothiazines | benthamopen.com |
This compound is an ideal substrate for synthesizing molecules containing multiple distinct heterocyclic units. The bromomethyl group can serve as a linker, connecting the benzothiazole core to other heterocyclic moieties through nucleophilic substitution reactions. This approach is fundamental in drug design and materials science, where combining different pharmacophores or functional units can lead to novel properties. nih.govacs.org
The synthesis of bis-heterocyclic compounds often employs α-haloketones to react with precursors like thiosemicarbazones. nih.gov Similarly, the electrophilic bromomethyl group of this compound can react with nucleophilic sites on other heterocycles (e.g., amines, thiols) to create hybrid molecules. This "molecular hybridization" links different bioactive scaffolds, potentially leading to compounds with enhanced or unique biological activities. acs.org
Derivatization for Functional Material Development
The derivatization of this compound is a key strategy for developing advanced functional materials. The benzothiazole core possesses inherent electronic properties that can be finely tuned by attaching different functional groups via the bromomethyl linker. nih.gov
Benzothiazole derivatives are recognized as valuable organic semiconductor materials. nih.gov The benzothiazole unit typically functions as an electron-accepting moiety. By using the 5-(bromomethyl) group to introduce electron-donating groups, it is possible to create donor-acceptor (D-A) molecules. nih.gov This D-A architecture is crucial for tuning the material's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. The interaction between the donor and acceptor parts narrows the energy gap, which in turn governs the electronic and optical properties of the material, such as its absorption and emission spectra. nih.govrsc.org
Table 2: Effect of Substituents on Benzothiazole Derivative Properties
| Substituent Type | Effect on HOMO/LUMO | Impact on Energy Gap (Egap) | Potential Application | Reference |
|---|---|---|---|---|
| Electron-donating (-CH₃) | Raises HOMO/LUMO levels | Moderate Egap | Charge Transport | nih.gov |
These tailored materials have potential applications in fluorescence sensors and other optoelectronic devices. nih.gov The synthesis of thiazolo[5,4-d]thiazoles with donor-acceptor character has demonstrated that such molecules can possess excellent electronic structures with energy gaps in the range of 2.5–3.0 eV, making them suitable for use in electronic devices. rsc.org
The tunable electronic properties of benzothiazole derivatives make them promising candidates for use in organic light-emitting diodes (OLEDs) and organic solar cells (OSCs). nih.gov In the context of OSCs, materials based on donor-acceptor structures are essential for efficient charge separation and transport. nih.govco-ac.com The benzothiazole core can act as the acceptor unit in these systems. nih.gov
By utilizing this compound, synthetic chemists can attach various π-conjugated donor moieties to create small molecules or monomers for polymers used in the active layer of solar cells. nih.govrsc.org For example, thiazolo[5,4-d]thiazole-based organic sensitizers have been developed for use in dye-sensitized solar cells (DSSCs), demonstrating the utility of this heterocyclic core in photovoltaic applications. rsc.org Similarly, thiazole-containing host materials have shown potential in creating efficient electroluminescent devices. rsc.org
This compound is a valuable monomer or precursor for incorporating the benzothiazole unit into polymer structures. The bromomethyl group can be converted into a polymerizable group (such as a vinyl or acrylate) or used to attach the benzothiazole moiety as a pendant group onto a pre-existing polymer backbone.
The integration of thiazole (B1198619) units into polymers is a strategy to control the conformation and electronic properties of the resulting material. nankai.edu.cn Thiazole-containing conjugated polymers have been investigated as donor materials in polymer solar cells, achieving high power conversion efficiencies. nankai.edu.cn The electron-deficient nature of the thiazole ring can help in creating wide-bandgap polymers with deep HOMO levels, which is beneficial for achieving larger open-circuit voltages in solar cells. nankai.edu.cn Furthermore, thiazole-based linkers have been used to construct coordination polymers, creating porous metal-organic frameworks with specific adsorption properties. mdpi.comepa.gov
Synthesis of Star-Shaped Molecules (SSMs)
No research data was found that specifically details the use of this compound for the synthesis of star-shaped molecules.
Medicinal Chemistry Research and Biological Activity Studies Excluding Clinical Trials
Structure-Activity Relationship (SAR) Studies of 5-(Bromomethyl)benzo[d]thiazole Analogues
Structure-activity relationship (SAR) studies are fundamental to understanding how chemical structure translates to biological function. For benzothiazole (B30560) analogues, these studies have elucidated the critical roles of specific substituents and stereochemistry in determining their potency and selectivity as enzyme inhibitors and bioactive agents.
The nature and position of substituents on the benzothiazole ring and its associated moieties significantly influence biological activity. The bromine atom, part of the bromomethyl group, and other substituents have been shown to be key modulators of potency.
Halogen and Halomethyl Groups: The presence of a halomethyl group is often associated with increased inhibitory activity. For instance, a halomethyl-ketone moiety was found to be more potent than the corresponding acetyl-derivative, confirming the positive influence of this group on bioactivity. mdpi.comnih.gov In studies of benzothiazole derivatives as antibacterial agents, hydrophobic substitutions at the 5-position, such as bromo, propyl, ethoxy, and trifluoromethyl groups, led to improved on-target activity against S. aureus. acs.org Conversely, placing a chloro substituent at the 4-, 6-, or 7-position, while yielding active compounds, resulted in reduced potency. acs.org The specific arrangement of halogens on associated rings is also crucial; replacing a 4,5-dibromo-1H-pyrrole moiety with a 3,4-dichloro-5-methyl-1H-pyrrole introduced potent inhibitory activity against S. aureus gyrase and topoisomerase IV, an activity that was absent in the dibromo version. acs.org
Other Substituents: The importance of the carboxylic group in certain benzothiazole-based DNA gyrase inhibitors has been noted, as its replacement with a methyl ester derivative resulted in a loss of on-target and antibacterial activity. nih.gov In a separate series of anti-inflammatory agents, phenolic hydroxyl groups were found to be essential for the inhibition of both COX-1 and COX-2 enzymes. tandfonline.com
Table 1: Summary of Structure-Activity Relationship Findings for Benzothiazole Analogues
| Modification | Position | Resulting Impact on Biological Activity | Reference(s) |
|---|---|---|---|
| Hydrophobic Substitutions (e.g., -Br, -CF₃, -propyl) | 5-position | Improved on-target antibacterial activity. | acs.org |
| Chloro (-Cl) Substitution | 4-, 6-, or 7-position | Active compounds but with reduced potency. | acs.org |
| Halomethyl-ketone Moiety | Side Chain | Increased inhibitory activity compared to acetyl-derivative. | mdpi.comnih.gov |
| Methyl Ester Substitution | 6-position | Loss of DNA gyrase inhibition and antibacterial activity. | nih.gov |
| 3,4-dichloro-5-methyl-1H-pyrrole | Side Chain | Introduced potent S. aureus gyrase/topo IV inhibition. | acs.org |
Chirality can play a decisive role in the biological activity of drug candidates by affecting their interaction with chiral biological targets like enzymes. In the context of benzothiazole derivatives, the introduction of chiral centers has been shown to enhance therapeutic potential. A study on benzothiazole-based necroptosis inhibitors investigated the effect of introducing chiral substitutions in the linker region of the molecules. researchgate.net The results demonstrated that the chiral compounds exhibited a two- to six-fold increase in anti-necroptotic activity. researchgate.net Molecular modeling studies provided a rationale for these findings, showing that the different enantiomers adopted distinct binding conformations within the kinase domains of RIPK1 and RIPK3, which explained their differences in activity. researchgate.net This highlights the importance of stereochemistry in the rational design of potent and selective benzothiazole-based inhibitors. researchgate.net
Mechanisms of Biological Action (Molecular and Biochemical Levels)
The biological effects of this compound analogues stem from their interactions with specific molecular targets. These interactions can range from covalent modification of proteins to the competitive inhibition of essential enzymes, ultimately leading to cellular responses like apoptosis.
The 5-(bromomethyl) group is a reactive electrophile, making it a potent alkylating agent. This chemical feature suggests that a primary mechanism of action for compounds containing this moiety is the formation of stable covalent bonds with nucleophilic residues (such as cysteine, histidine, or lysine) on their biological targets. While direct evidence for this compound itself is limited in the reviewed literature, the enhanced potency of related compounds featuring a halomethyl-ketone moiety supports the importance of this reactive group in achieving biological effects, likely through covalent inhibition. mdpi.comnih.gov This irreversible binding can lead to the permanent inactivation of target proteins, a mechanism often exploited in drug design for high potency.
Analogues of this compound have been extensively studied as inhibitors of several key enzymes critical for pathogen survival.
DNA Gyrase and Topoisomerase IV: These bacterial type II topoisomerases are validated targets for antibacterial drugs. brc.huacs.org Benzothiazole derivatives have been developed as potent, ATP-competitive inhibitors that bind to the GyrB subunit of DNA gyrase and the ParE subunit of topoisomerase IV. acs.orgbrc.hu This dual-targeting approach is advantageous as it may slow the development of bacterial resistance. brc.hu Several analogues show low nanomolar inhibition of these enzymes. For example, compound 15a showed potent inhibition of E. coli gyrase with an IC₅₀ value of 9.5 nM. acs.org Another lead compound, 7a , demonstrated potent and balanced dual inhibition of S. aureus DNA gyrase and topoisomerase IV with IC₅₀ values of 1.2 nM and 8.0 nM, respectively. acs.org
Urease: Urease is an enzyme crucial for the survival of certain pathogenic bacteria, such as Helicobacter pylori. Benzothiazole derivatives have emerged as powerful urease inhibitors. nih.govresearchgate.net In one study, a series of novel benzothiazole compounds exhibited excellent urease-inhibitory potential, with IC₅₀ values ranging from 16.16 µM to 105.32 µM. nih.gov These values were significantly more potent than that of the standard inhibitor acetohydroxamic acid (IC₅₀ = 320.70 µM), highlighting the promise of the benzothiazole scaffold for this target. nih.gov
Table 2: Enzymatic Inhibition Data for Selected Benzothiazole Analogues
| Compound/Series | Target Enzyme | Target Organism | IC₅₀ Value | Reference(s) |
|---|---|---|---|---|
| Compound 15a | DNA Gyrase | E. coli | 9.5 nM | acs.org |
| Compound 7a | DNA Gyrase | S. aureus | 1.2 nM | acs.org |
| Compound 7a | Topoisomerase IV | S. aureus | 8.0 nM | acs.org |
| Compound 7a | DNA Gyrase | A. baumannii | <10 nM | acs.org |
| Compound 7a | Topoisomerase IV | A. baumannii | ~500 nM (50-fold weaker than gyrase) | acs.org |
| Benzothiazole Series | Urease | Jack Bean | 16.16 - 105.32 µM | nih.gov |
| Acetohydroxamic acid (Standard) | Urease | Jack Bean | 320.70 µM | nih.gov |
Inducing apoptosis (programmed cell death) in cancer cells is a primary goal of many chemotherapeutic agents. Various benzothiazole derivatives have been shown to trigger this process through multiple signaling cascades. A common mechanism involves the mitochondrial or "intrinsic" pathway of apoptosis. This pathway is often initiated by an increase in reactive oxygen species (ROS), which disrupts mitochondrial membrane integrity and leads to the loss of mitochondrial transmembrane potential. This, in turn, causes the release of cytochrome c into the cytoplasm, which activates a cascade of effector proteins, including caspases, that execute cell death.
Investigated Pharmacological Activities
The benzothiazole scaffold is a cornerstone in medicinal chemistry, with its derivatives being investigated for a wide array of pharmacological effects. pcbiochemres.combenthamscience.com The inherent biological activity of this bicyclic system has prompted extensive research, leading to the discovery of compounds with significant therapeutic potential. nih.govnih.gov Modifications to the benzothiazole nucleus have been shown to modulate its pharmacological profile, giving rise to derivatives with activities ranging from antimicrobial to anticancer and anti-inflammatory effects. researchgate.netijper.org
Antimicrobial Properties (Antibacterial, Antifungal)
Derivatives of the benzothiazole scaffold have demonstrated significant antimicrobial properties, exhibiting activity against a wide spectrum of bacteria and fungi. jocpr.comeurjchem.com Research has shown that these compounds can be effective against both Gram-positive and Gram-negative bacteria. nih.gov
In one study, a series of 2-amino benzothiazole derivatives incorporating a dihydropyrimidinone nucleus or a 2-imino-thiazolidin-4-one structure were synthesized and evaluated for their antimicrobial activity. jocpr.com The results indicated that the compounds with the 2-imino-thiazolidin-4-one structure generally showed more potent antibacterial and antifungal activities. jocpr.com Another study focused on dialkyne substituted 2-aminobenzothiazole (B30445) derivatives, with one compound in particular showing high potency against several bacterial strains, having a Minimum Inhibitory Concentration (MIC) value of 3.12 μg/ml, which was twofold more active than the standard drug ciprofloxacin. nih.gov Furthermore, certain benzothiazole derivatives have been found to be potent antifungal agents. For instance, one compound from a synthesized library was highly active against all tested fungal strains, with MIC values ranging from 1.56 μg/ml to 12.5 μg/ml. nih.gov
The antimicrobial activity of benzothiazole derivatives is thought to stem from their ability to interact with various cellular targets. nih.gov These include enzymes crucial for microbial survival such as DNA gyrase and dihydropteroate (B1496061) synthase. nih.gov Some derivatives have also been shown to inhibit the dimorphic transition of Candida albicans, a key virulence factor. nih.gov
Table 1: Antibacterial Activity of Selected Benzothiazole Derivatives
| Compound | Test Organism | MIC (μg/mL) | Reference |
|---|---|---|---|
| Benzothiazole Derivative 3e | Staphylococcus aureus | 3.12 | nih.gov |
| Benzothiazole Derivative 3e | Enterococcus faecalis | 3.12 | nih.gov |
| Benzothiazole Derivative 3e | Salmonella typhi | 3.12 | nih.gov |
| Benzothiazole Derivative 3e | Escherichia coli | 3.12 | nih.gov |
| Benzothiazole Derivative 3e | Klebsiella pneumoniae | 3.12 | nih.gov |
| Benzothiazole Derivative 3e | Pseudomonas aeruginosa | 3.12 | nih.gov |
| Benzothiazole-isatin derivative 41c | Escherichia coli | 3.1 | nih.gov |
| Benzothiazole-isatin derivative 41c | Pseudomonas aeruginosa | 6.2 | nih.gov |
| Benzothiazole-isatin derivative 41c | Bacillus cereus | 12.5 | nih.gov |
| Benzothiazole-isatin derivative 41c | Staphylococcus aureus | 12.5 | nih.gov |
Table 2: Antifungal Activity of Selected Benzothiazole Derivatives
| Compound | Test Organism | MIC (μg/mL) | Reference |
|---|---|---|---|
| Benzothiazole Derivative 3n | Candida tropicalis | 1.56 - 12.5 | nih.gov |
| Benzothiazole Derivative 3n | Candida albicans | 1.56 - 12.5 | nih.gov |
| Benzothiazole Derivative 3n | Candida krusei | 1.56 - 12.5 | nih.gov |
| Benzothiazole Derivative 3n | Cryptococcus neoformans | 1.56 - 12.5 | nih.gov |
| Benzothiazole Derivative 3n | Aspergillus niger | 1.56 - 12.5 | nih.gov |
Anticancer Potential
The benzothiazole scaffold is a recognized pharmacophore in the development of anticancer agents. nih.govnih.gov Derivatives of benzothiazole have shown cytotoxic activities against a variety of human cancer cell lines, including those of the breast, colon, lung, and liver. nih.govnih.gov The anticancer activity of these compounds is often attributed to their ability to induce apoptosis and arrest the cell cycle in cancer cells. nih.govnih.gov
For instance, a study on benzothiazole-piperazine derivatives reported that most of the synthesized compounds were active against hepatocellular, breast, and colorectal cancer cell lines. nih.gov One particular derivative was found to be highly cytotoxic against all tested cancer cell lines and was shown to induce apoptosis by causing cell cycle arrest at the subG1 phase. nih.govbilkent.edu.tr In another research, fluorinated 2-aryl benzothiazole derivatives demonstrated potent antitumor activity, with some compounds exhibiting GI50 values in the sub-micromolar range against breast cancer cell lines. nih.gov
The nature of the substituent on the benzothiazole ring system plays a crucial role in determining the anticancer potency. nih.gov For example, the introduction of moieties such as substituted pyridines, pyrazoles, and pyrimidines has led to derivatives with significant antitumor activity. nih.gov A substituted bromopyridine acetamide (B32628) benzothiazole derivative showed potent activity against several cancer cell lines with IC50 values in the nanomolar range. nih.gov Similarly, pyrazole-containing benzothiazole derivatives have demonstrated interesting anticancer activity against a broad panel of tumor cell lines. nih.gov
Table 3: Anticancer Activity of Selected Benzothiazole Derivatives
| Compound | Cancer Cell Line | Activity (IC50/GI50) | Reference |
|---|---|---|---|
| Substituted bromopyridine acetamide benzothiazole derivative 29 | SKRB-3 (Breast) | 1.2 nM | nih.gov |
| Substituted bromopyridine acetamide benzothiazole derivative 29 | SW620 (Colon) | 4.3 nM | nih.gov |
| Substituted bromopyridine acetamide benzothiazole derivative 29 | A549 (Lung) | 44 nM | nih.gov |
| Substituted bromopyridine acetamide benzothiazole derivative 29 | HepG2 (Liver) | 48 nM | nih.gov |
| Fluorinated BTA derivative 1 | MCF-7 (Breast) | 0.57 µM | nih.gov |
| Fluorinated BTA derivative 2 | MCF-7 (Breast) | 0.4 µM | nih.gov |
| Substituted chloromethylbenzamide (B8583163) benzothiazole 42 | Various | 1.1 µM - 8.8 µM | nih.gov |
| Benzothiazole-piperazine derivative 1d | HUH-7, MCF-7, HCT-116 | Highly cytotoxic | nih.govbilkent.edu.tr |
| Thiazole (B1198619) derivative 4c | MCF-7 (Breast) | Promising antiproliferative | mdpi.com |
| Thiazole derivative 4c | HepG2 (Liver) | Promising antiproliferative | mdpi.com |
Anti-inflammatory Effects
Benzothiazole derivatives have been identified as possessing noteworthy anti-inflammatory properties. stmjournals.innih.gov The mechanism of action for the anti-inflammatory effects of some benzothiazole derivatives is believed to involve the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway. stmjournals.in
Research into new benzothiazole derivatives bearing benzenesulphonamide and carboxamide moieties has revealed significant in vivo anti-inflammatory activity. nih.gov In carrageenan-induced rat paw edema, a standard model for acute inflammation, certain synthesized compounds demonstrated a high percentage of inhibition, comparable to the well-known anti-inflammatory drug celecoxib. nih.gov For example, compounds 17c and 17i inhibited edema by 72-80% and 64-78% respectively, at different time points. nih.gov Furthermore, some benzothiazole derivatives clubbed with an isatin (B1672199) moiety have shown superior anti-inflammatory properties when compared to the standard drug indomethacin. ijper.org The development of these compounds highlights the potential of the benzothiazole scaffold in creating new non-steroidal anti-inflammatory agents. nih.gov
Anticonvulsant Activities
The benzothiazole nucleus is a key structural component in the design of novel anticonvulsant agents. nih.govmdpi.com Epilepsy, a neurological disorder characterized by recurrent seizures, affects a significant portion of the global population, and there is a continuous need for safer and more effective antiepileptic drugs. nih.gov Benzothiazole derivatives have emerged as a promising class of compounds in this therapeutic area. nih.gov
Several studies have demonstrated the anticonvulsant potential of newly synthesized benzothiazole derivatives in various animal models of epilepsy, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. mdpi.comjournaljpri.com In one study, a series of new benzo[d]thiazole derivatives were synthesized and evaluated for their anticonvulsant effects. nih.gov Many of the tested compounds displayed a protective effect in the MES test at different dose levels. nih.gov Another study on new benzothiazole derivatives with mercapto-triazole and other heterocyclic substituents also showed promising anticonvulsant activity in preliminary screenings. mdpi.com The structural diversity of benzothiazole derivatives allows for the fine-tuning of their anticonvulsant properties, offering a pathway for the development of new antiepileptic drugs with potentially improved efficacy and safety profiles. nih.govacs.org
Antioxidant and Haemolytic Activities
In addition to the aforementioned pharmacological properties, benzothiazole derivatives have also been investigated for their antioxidant and haemolytic activities. ijper.org Antioxidants are crucial in combating oxidative stress, a condition linked to numerous chronic diseases. Some benzothiazole derivatives have shown potential in this regard.
Computational and Molecular Docking Approaches in Medicinal Chemistry
Computational methods, particularly molecular docking, have become indispensable tools in the medicinal chemistry research of benzothiazole derivatives. nih.govbiointerfaceresearch.com These approaches provide valuable insights into the molecular interactions between the synthesized compounds and their biological targets, thereby guiding the design of more potent and selective molecules. biointerfaceresearch.com
Molecular docking studies have been extensively used to elucidate the binding modes of benzothiazole derivatives with various enzymes and receptors. nih.govnih.gov For instance, in the context of antimicrobial research, docking studies have helped to understand how these compounds interact with key bacterial enzymes like DNA gyrase and dihydropteroate synthase. nih.gov These studies can reveal crucial binding interactions, such as hydrogen bonds and hydrophobic interactions, that are responsible for the observed biological activity. nih.gov
In the realm of anticancer research, molecular docking has been employed to study the binding of benzothiazole derivatives to protein kinases, which are important targets in cancer therapy. biointerfaceresearch.com These computational studies can predict the binding affinity and orientation of the compounds within the ATP-binding site of the kinase, providing a rational basis for structure-activity relationships. biointerfaceresearch.com Furthermore, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions are often carried out alongside docking studies to assess the drug-like properties of the designed molecules, helping to identify candidates with favorable pharmacokinetic profiles. biointerfaceresearch.com
In-Depth Analysis of this compound in Medicinal Chemistry
A comprehensive review of the available scientific literature reveals a notable absence of specific research focused on the medicinal chemistry and biological activity of the compound this compound. While the broader class of benzothiazole derivatives has been the subject of extensive investigation for various therapeutic applications, dedicated studies on the ligand-enzyme binding interactions and pharmacophore modeling of this compound are not presently available in published research.
The benzothiazole scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties. nih.govdntb.gov.ua Researchers have frequently utilized computational methods like molecular docking and pharmacophore modeling to elucidate the structure-activity relationships of benzothiazole derivatives and to guide the design of new, more potent therapeutic agents. researchgate.netthaiscience.info These studies have targeted a variety of enzymes and receptors, contributing to the development of novel drug candidates. nih.govnih.govresearchgate.net
However, a targeted search for research specifically detailing the molecular interactions and computational analysis of this compound did not yield any specific results. This suggests that this particular compound may not have been the primary focus of published medicinal chemistry research to date, or it may have been synthesized as an intermediate for other more complex target molecules. nih.gov
A thorough review of scientific databases and literature archives indicates that no studies have been published that specifically analyze the ligand-enzyme binding mode of this compound. While numerous studies have performed molecular docking for various benzothiazole derivatives to understand their interaction with enzyme active sites, none have reported these findings for this compound. nih.govresearchgate.net
Similarly, there is no available research that describes the use of this compound in pharmacophore modeling or virtual screening studies. Pharmacophore modeling is a powerful tool used to identify the essential three-dimensional arrangement of functional groups required for biological activity. researchgate.netthaiscience.info This technique is often employed in virtual screening campaigns to identify novel hit compounds from large chemical databases. While the benzothiazole core has been a component of many pharmacophore models for various targets, models specifically derived from or used to screen for this compound have not been reported.
Future Directions and Emerging Research Avenues
Novel Synthetic Routes for 5-(Bromomethyl)benzo[d]thiazole
The development of efficient and environmentally benign synthetic methods is a cornerstone of modern chemistry. For this compound and its derivatives, researchers are continuously exploring new catalytic systems and reaction conditions to improve yields, reduce reaction times, and enhance substrate scope. researchgate.netyoutube.com
Recent advancements in the synthesis of benzothiazole (B30560) derivatives have focused on catalyst-free approaches, the use of visible light in photochemical cyclization, and the application of reusable and environmentally friendly catalysts like silica-supported NaHSO4. researchgate.netrsc.org For instance, a one-pot synthesis of benzothiazoles from 2-aminothiophenols and various aldehydes has been developed using hydrogen peroxide and HCl in ethanol (B145695) at room temperature, offering short reaction times and excellent yields. youtube.com Another efficient method involves the use of a polystyrene polymer catalyst grafted with iodine acetate (B1210297), which can be easily recovered and reused. youtube.com These modern approaches could be adapted for the synthesis of this compound, potentially starting from a suitably substituted 2-aminothiophenol (B119425).
Advanced Functionalization Strategies for Enhanced Properties
The reactivity of the bromomethyl group in this compound provides a key handle for a variety of functionalization reactions, primarily through nucleophilic substitution. This allows for the introduction of diverse functional groups, leading to compounds with tailored electronic, optical, and biological properties.
Advanced functionalization strategies aim to move beyond simple substitution reactions to more complex molecular architectures. This includes the use of cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds, enabling the attachment of aryl, alkyl, and other organic fragments. The dual reactivity of related compounds like 2-bromo-5-(bromomethyl)thiazole, which features both a reactive bromomethyl group and a bromo-substituted thiazole (B1198619) ring, highlights the potential for sequential and site-selective functionalization. Similar strategies could be envisioned for this compound derivatives, allowing for the construction of highly complex and polyfunctional molecules.
Exploration of New Application Domains
Derivatives of benzothiazole are known for their broad spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties. nih.govjchemrev.comnih.govnih.gov The functionalization of this compound opens the door to new therapeutic agents. For example, benzothiazole derivatives have been investigated as potential inhibitors of enzymes like dipeptidyl peptidase IV (DPP-IV) for the treatment of type 2 diabetes. jchemrev.com
Beyond medicinal chemistry, benzothiazole derivatives are being explored in materials science. Their unique electronic and optical properties make them suitable for incorporation into conductive polymers and other advanced materials. The ability to tune these properties through functionalization of the 5-(bromomethyl) group could lead to the development of novel materials for applications in electronics, photonics, and sensor technology.
Integration of Computational Design in Research
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool in modern chemical research. ccsenet.orgmdpi.com DFT calculations can provide valuable insights into the electronic structure, reactivity, and spectroscopic properties of molecules, guiding the design of new compounds and the optimization of synthetic routes. rsc.orgccsenet.orgmdpi.com
For this compound and its derivatives, computational studies can be employed to:
Predict Reactivity: DFT calculations can help identify the most reactive sites in the molecule, such as the electrophilicity of different carbon atoms, aiding in the design of selective functionalization strategies. ccsenet.org
Elucidate Reaction Mechanisms: Computational modeling can be used to study the transition states and energy barriers of potential reaction pathways, providing a deeper understanding of the underlying mechanisms. nih.gov
Design Molecules with Desired Properties: By calculating properties like the HOMO-LUMO gap, polarizability, and hyperpolarizability, researchers can computationally screen potential derivatives for desired electronic and optical characteristics before undertaking their synthesis. mdpi.com
Guide Drug Design: Molecular docking studies can predict the binding affinity and orientation of benzothiazole derivatives within the active sites of biological targets, facilitating the rational design of new drug candidates. nih.govresearchgate.net
Recent studies have utilized DFT to investigate the conformational, thermodynamic, and spectroscopic features of benzothiazole derivatives and to predict their potential as antibacterial agents. mdpi.com The integration of such computational methods will undoubtedly accelerate the discovery and development of new applications for this compound.
Q & A
Q. Advanced
- Docking Simulations : AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., enzymes or receptors) .
- DFT Calculations : B3LYP/6-31G(d) basis sets to optimize geometry and calculate frontier molecular orbitals (HOMO-LUMO gaps) .
- MD Simulations : GROMACS for assessing stability in solvent (e.g., water/ethanol mixtures) over 100-ns trajectories .
What purification strategies are effective for isolating this compound derivatives from complex reaction mixtures?
Q. Basic
- Column Chromatography : Silica gel with hexane/ethyl acetate (4:1 to 1:1) gradients.
- Recrystallization : Ethanol/water mixtures at low temperatures (0–5°C) to enhance crystal purity .
- HPLC : Reverse-phase C18 columns with acetonitrile/water mobile phases for >95% purity .
How can multi-step synthesis pathways for this compound-based heterocycles be designed to minimize side reactions?
Q. Advanced
- Stepwise Protection/Deprotection : Use tert-butoxycarbonyl (Boc) groups to shield reactive amines during bromomethylation .
- Microwave-Assisted Cyclization : Reduces reaction time from hours to minutes, minimizing decomposition .
- Low-Temperature Quenching : For Grignard or organoaluminum reagent reactions, quench at –78°C to prevent over-alkylation .
What strategies mitigate challenges in handling bromomethyl intermediates due to their high reactivity?
Q. Advanced
- In Situ Generation : Avoid isolating bromomethyl intermediates; use one-pot reactions with excess NaBr or HBr .
- Stabilizing Ligands : Add 2,2,6,6-tetramethylpiperidine (TMP) to scavenge acidic byproducts .
- Microfluidic Reactors : Enable precise control of exothermic reactions (e.g., bromination) .
How are antioxidant or biological activities of this compound derivatives evaluated experimentally?
Q. Basic
- DPPH Assay : Measure radical scavenging at 517 nm (IC₅₀ values) in ethanol solutions .
- MIC Testing : Broth microdilution against bacterial/fungal strains (e.g., S. aureus, C. albicans) .
How can researchers resolve contradictions in reported synthetic yields or mechanistic pathways for this compound derivatives?
Q. Advanced
- Control Experiments : Replicate conditions from conflicting studies (e.g., NiCl₂ vs. Pd catalysts) to identify catalyst-specific pathways .
- Isotopic Labeling : Use ¹³C-labeled glycine or NAD to trace intermediate formation in enzymatic studies .
- Kinetic Profiling : Monitor reaction progress via in situ FTIR or LC-MS to detect transient intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
